![molecular formula C23H20FN3O4S B4015183 2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4015183.png)
2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Synthesis Analysis
The synthesis of similar thiophene derivatives involves initial reactions with different organic reagents, confirmed by spectroscopic data such as IR, 1H NMR, and MS, along with elemental analysis (Amr et al., 2010). Another approach for the synthesis of fluorinated derivatives employs modifications to established cyclization processes to obtain pure samples of target compounds (Hutchinson et al., 2001).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including conformational aspects and supramolecular aggregation, has been characterized through crystallography, showing different modes of molecular conformations and hydrogen bonding patterns (Sagar et al., 2018). This detailed structural analysis is crucial for understanding the compound's interactions and stability.
Chemical Reactions and Properties
The chemical reactivity of thiophene derivatives includes their participation in various reactions leading to a range of products with potential biological activities. These reactions are often guided by the electronic and steric properties of the substituents, affecting the compound's overall behavior and interactions (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
While specific details on the physical properties of the compound might not be directly available, analogous compounds show a range of physical characteristics determined by their molecular structure. These can include melting points, solubility, and crystallinity, which are essential for understanding the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and the electronic distribution within the molecule. Studies on similar compounds reveal insights into their potential as antimicrobial agents, their interaction with biological targets, and their behavior under various chemical conditions (Talupur et al., 2021).
properties
IUPAC Name |
2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O4S/c1-13-9-10-17-19(11-13)32-23(26-21(28)16-7-2-3-8-18(16)24)20(17)22(29)25-14-5-4-6-15(12-14)27(30)31/h2-8,12-13H,9-11H2,1H3,(H,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUBPLGSZYQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-nitrophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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